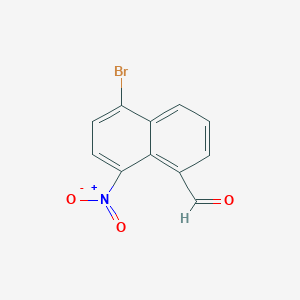
5-Bromo-8-nitro-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-nitro-1-naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H6BrNO3 It is a derivative of naphthalene, featuring both bromine and nitro functional groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde typically involves the bromination and nitration of naphthalenecarboxaldehyde. One common method includes the following steps:
Bromination: Naphthalenecarboxaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8-position.
Industrial Production Methods: Industrial production of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, water, acidic conditions.
Major Products:
Substitution: 5-Amino-8-nitro-1-naphthalenecarboxaldehyde.
Reduction: 5-Bromo-8-amino-1-naphthalenecarboxaldehyde.
Oxidation: 5-Bromo-8-nitro-1-naphthalenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-nitro-1-naphthalenecarboxaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive compounds with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes and pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-8-nitro-1,3-dioxane: Similar in having both bromine and nitro groups but differs in the core structure.
5-Bromo-8-nitroisoquinoline: Shares the bromine and nitro functionalities but has a different heterocyclic framework.
5-Bromo-8-nitro-1,4-benzodioxane: Another compound with bromine and nitro groups, differing in the benzodioxane core.
Uniqueness: 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and in studies involving aromatic compounds.
Eigenschaften
Molekularformel |
C11H6BrNO3 |
|---|---|
Molekulargewicht |
280.07 g/mol |
IUPAC-Name |
5-bromo-8-nitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6BrNO3/c12-9-4-5-10(13(15)16)11-7(6-14)2-1-3-8(9)11/h1-6H |
InChI-Schlüssel |
PELZLDYCMWFUJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C(=CC=C2[N+](=O)[O-])Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


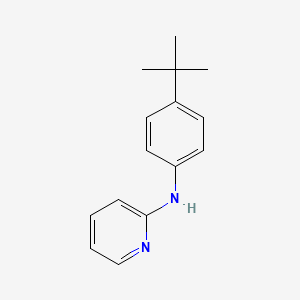

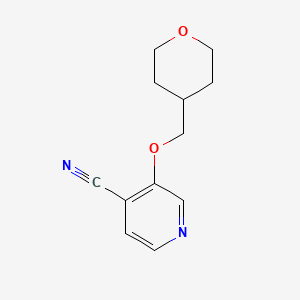
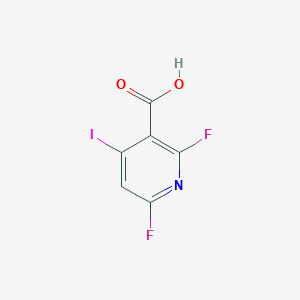

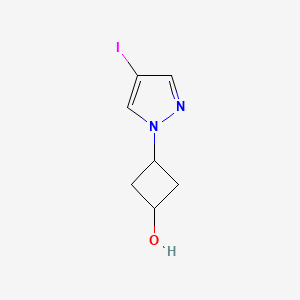
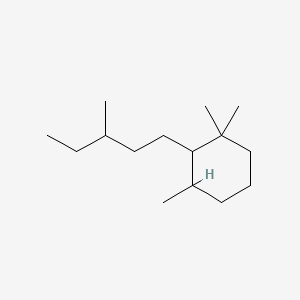
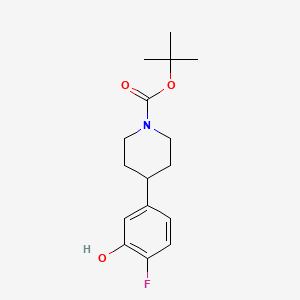
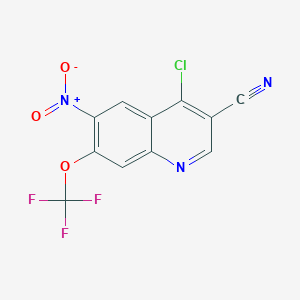
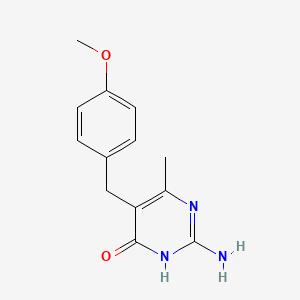
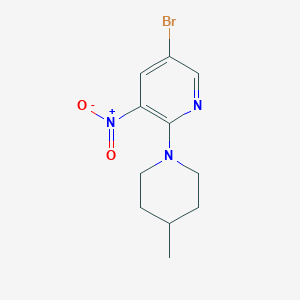
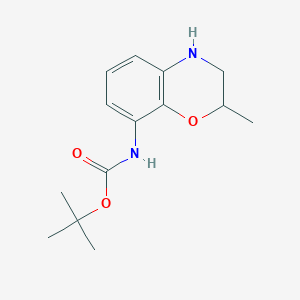
![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
